molecular formula C8H9NO2 B598107 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol CAS No. 1202769-66-1

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Cat. No.: B598107
CAS No.: 1202769-66-1
M. Wt: 151.165
InChI Key: YUGDGZWIUSSLGX-UHFFFAOYSA-N
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Description

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a butyn-2-ol group adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol typically involves the reaction of 5-methylisoxazole with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to form a double or single bond.

    Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction of the triple bond.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups onto the isoxazole ring.

Major Products Formed

    Oxidation: Formation of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-one.

    Reduction: Formation of 2-(5-Methylisoxazol-3-yl)but-3-en-2-ol or 2-(5-Methylisoxazol-3-yl)butan-2-ol.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Another isoxazole derivative with different functional groups.

    2-(5-Methylisoxazol-3-yl)but-3-en-2-ol: A reduced form of the compound with a double bond instead of a triple bond.

Uniqueness

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol is unique due to its combination of an isoxazole ring and a butyn-2-ol group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGDGZWIUSSLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of ethynylmagnesium bromide (0.5 M in THF, 50 mL, 25 mmol) maintained under nitrogen below 0° C. was added a solution of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (2.5 g, 19.98 mmol) in tetrahydrofuran (20 mL) dropwise over 5 min. The resulting solution was warmed to room temperature and then stirred for a further 3 hr. The reaction was quenched by the addition of saturated ammonium chloride solution (100 mL) then extracted with ethyl acetate (2×100 mL). The combined organic layers was washed with brine (200 mL), dried with anhydrous sodium sulphate and concentrated in vacuo. The residue was purified on a silica gel column, elution with ethyl acetate/petroleum ether (0:1-1:4) afforded the title compound (2.3 g, 75%) as a colorless oil: 1H NMR (300 MHz, CDCl3) delta 6.12 (s, 1H), 3.47 (s, 1H), 2.63 (s, 1H), 2.42 (s, 3H), 1.86 (s, 3H).
Name
ethynylmagnesium bromide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
75%

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